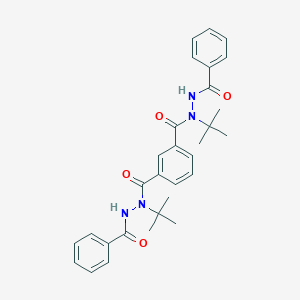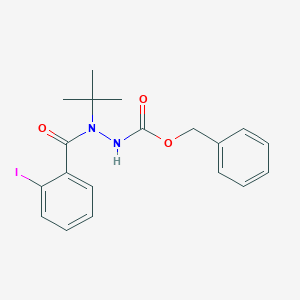
4-chloro-N-(2,3-dimethyl-6-quinoxalinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,3-dimethyl-6-quinoxalinyl)benzamide, also known as CQNB, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. CQNB is a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in a variety of physiological processes such as learning, memory, and attention.
作用機序
4-chloro-N-(2,3-dimethyl-6-quinoxalinyl)benzamide is a selective antagonist of the M1 muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking the receptor's activity. The M1 receptor is a G protein-coupled receptor, which means that it activates a signaling pathway inside the cell when activated by acetylcholine. By blocking this pathway with this compound, researchers can investigate the downstream effects of M1 receptor activation.
Biochemical and Physiological Effects
The M1 muscarinic acetylcholine receptor is involved in a variety of physiological processes, including learning, memory, attention, and movement. By selectively blocking the M1 receptor with this compound, researchers can investigate the role of this receptor in these processes. This compound has also been shown to have some effects on other muscarinic receptors, although it is most selective for the M1 receptor. In addition, this compound has been shown to have some effects on other neurotransmitter systems, such as dopamine and serotonin.
実験室実験の利点と制限
4-chloro-N-(2,3-dimethyl-6-quinoxalinyl)benzamide has several advantages as a research tool. It is highly selective for the M1 muscarinic acetylcholine receptor, which allows researchers to investigate the role of this receptor specifically. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using this compound. One limitation is that it is not very potent, which means that relatively high concentrations are needed to achieve a complete blockade of the M1 receptor. In addition, this compound has some effects on other muscarinic receptors, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on 4-chloro-N-(2,3-dimethyl-6-quinoxalinyl)benzamide. One area of interest is the role of the M1 muscarinic acetylcholine receptor in Alzheimer's disease. This compound has been used in studies of this disease, but more research is needed to fully understand the role of this receptor in the pathology of Alzheimer's. Another area of interest is the development of more potent and selective M1 receptor antagonists. While this compound is a useful research tool, its relatively low potency and selectivity limit its utility in some experiments. Finally, there is interest in investigating the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin, to better understand the complex interactions between different neurotransmitter systems in the brain.
合成法
The synthesis of 4-chloro-N-(2,3-dimethyl-6-quinoxalinyl)benzamide involves the reaction of 2,3-dimethylquinoxaline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of this compound has been described in several research articles, including a paper by Yamada et al. (1990) and another by Hulme et al. (1994).
科学的研究の応用
4-chloro-N-(2,3-dimethyl-6-quinoxalinyl)benzamide has been used extensively in neuroscience research as a tool to study the M1 muscarinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning, memory, attention, and movement. By selectively blocking the M1 receptor with this compound, researchers can investigate the role of this receptor in these processes. This compound has also been used in studies of Alzheimer's disease, as the M1 receptor has been implicated in the pathology of this disease.
特性
分子式 |
C17H14ClN3O |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
4-chloro-N-(2,3-dimethylquinoxalin-6-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c1-10-11(2)20-16-9-14(7-8-15(16)19-10)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,21,22) |
InChIキー |
HUIADPNFYAWNBZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1C |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)




![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)

